molecular formula C16H16Cl2N2O3S B3552816 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-isopropylbenzamide

2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-isopropylbenzamide

Cat. No. B3552816
M. Wt: 387.3 g/mol
InChI Key: UPSPBORPJWVGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N,N-dimethylacetamide, followed by the addition of aniline. The resulting product is then purified through recrystallization.


Molecular Structure Analysis

The molecular formula of this compound is C16H16Cl2N2O3S . Its average mass is 387.281 Da and its mono-isotopic mass is 386.025879 Da .


Chemical Reactions Analysis

The compound is stable under acidic and neutral conditions but is hydrolyzed in basic conditions. It has an active moiety, 2,5-dichlorophenyl sulfonamide, which is known to bind selectively to CDK4.

Mechanism of Action

As a sulfonamide derivative, this compound is a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-10(2)19-16(21)12-5-3-4-6-14(12)20-24(22,23)15-9-11(17)7-8-13(15)18/h3-10,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSPBORPJWVGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-isopropylbenzamide
Reactant of Route 2
Reactant of Route 2
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-isopropylbenzamide
Reactant of Route 3
Reactant of Route 3
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-isopropylbenzamide
Reactant of Route 4
Reactant of Route 4
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-isopropylbenzamide
Reactant of Route 5
Reactant of Route 5
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-isopropylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-isopropylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.